![molecular formula C19H19NO4S B3048745 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid CAS No. 180576-11-8](/img/structure/B3048745.png)
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid
Overview
Description
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid , also known by its systematic name 2-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid , is a chemical compound with the empirical formula C₂₁H₂₃NO₄ and a molecular weight of 353.41 g/mol . It falls within the class of carboxylic acids and contains a fluorenyl group, an amino acid moiety, and a thioether linkage.
Synthesis Analysis
The synthetic route for this compound involves the coupling of an amino acid derivative (containing the fluorenyl group) with an ethylthiolacetic acid derivative. Detailed synthetic methods and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid consists of an ethyl group attached to the amino acid backbone. The fluorenyl group is connected via a carbamate linkage, and the sulfur atom bridges the ethyl group and the carboxylic acid functional group. Refer to the ChemSpider entry for a visual representation .
Scientific Research Applications
Peptide Synthesis and Coupling Agents
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: are synthesized from this compound. Isolated as crystalline solids, they remain stable at room temperature and have a long shelf-life. These azides serve as coupling agents in peptide synthesis, facilitating the creation of peptide bonds during protein and peptide assembly .
Ergogenic Supplements and Exercise Performance Enhancement
Amino acids and their derivatives, including (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid , have been explored as ergogenic supplements. They impact the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance under stress, and help prevent exercise-induced muscle damage. These properties make them valuable for athletes and fitness enthusiasts .
Drug Delivery Systems
The unique structure of this compound, with its fluorenyl moiety and carbonyl group, could be harnessed for drug delivery. Researchers have investigated its potential as a carrier for targeted drug delivery systems. By modifying the functional groups, it may be possible to create prodrugs or enhance drug solubility .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of valine, an essential amino acid . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Mode of Action
Amino acids and their derivatives are known to play crucial roles in various physiological processes, including protein synthesis, hormone secretion, and energy metabolism .
Biochemical Pathways
Amino acids are fundamental to numerous metabolic pathways, including protein synthesis, neurotransmitter regulation, and immune function .
Result of Action
As a derivative of valine, it might influence various physiological processes, including protein synthesis, hormone secretion, and energy metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylsulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c21-18(22)12-25-10-9-20-19(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLLBDQWPUFJGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156908 | |
Record name | 2-[[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
180576-11-8 | |
Record name | 2-[[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180576-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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